(-)-Dihydrocarveol

Description

This compound has been reported in Perilla frutescens, Solanum lycopersicum, and Endoconidiophora coerulescens with data available.

Structure

3D Structure

Properties

IUPAC Name |

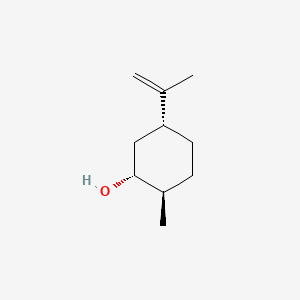

(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885700 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38049-26-2, 20549-47-7 | |

| Record name | Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarveol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of (-)-Dihydrocarveol

Introduction

This compound is a naturally occurring monoterpenoid, a class of organic compounds derived from isoprene.[1] It is a p-menthane (B155814) monoterpenoid and is classified as a secondary alcohol.[2] Structurally, it is a dihydro derivative of carveol (B46549).[2] This compound is found in the essential oils of various plants, including caraway oil and mint oil.[3] As an alcohol, this compound can undergo typical reactions such as esterification and oxidation.[4] Its chemical properties and biological activities make it a subject of interest in organic synthesis, flavor and fragrance industries, and biomedical research. This document provides a comprehensive overview of its chemical properties, spectroscopic data, relevant experimental protocols, and known metabolic pathways.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, woody, and somewhat spicy aroma, reminiscent of spearmint or caraway.[2][4] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [5] |

| Molecular Weight | 154.25 g/mol | [5][6] |

| CAS Number | 20549-47-7 | [5][7] |

| Appearance | Almost colorless or pale straw-colored liquid | [4] |

| Odor | Sweet-woody, spicy, resembles Caraway | [4] |

| Density | 0.926 g/mL at 20 °C | [5] |

| Boiling Point | 224-225 °C | [4] |

| Flash Point | 83.89 °C (183.00 °F) | [3] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [3][4] |

| Refractive Index | n20/D 1.479 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts for the (1R,2R,4R)-stereoisomer have been characterized.[8][9]

Table 3.1.1: Key ¹³C NMR Chemical Shifts for (1R,2R,4R)-Dihydrocarveol (Solvent: CDCl₃, Reference: TMS)[8]

| Atom | Chemical Shift (ppm) |

| C1 (C=CH₂) | 108.96 |

| C7 (C=CH₂) | 149.79 |

| C10 (CH-OH) | 76.78 |

| C9 (CH-C=) | 44.52 |

| C6 (CH₂) | 40.94 |

| C8 (CH) | 40.40 |

| C4 (CH₂) | 33.62 |

| C5 (CH) | 31.46 |

| C2 (CH₃) | 21.24 |

| C3 (CH₃) | 18.70 |

Table 3.1.2: Key ¹H NMR Chemical Shifts for (1R,2R,4R)-Dihydrocarveol (Solvent: CDCl₃, Reference: TMS)[8]

| Proton(s) | Chemical Shift (ppm) |

| H12, H13 (C=CH₂) | 4.70 |

| H28 (CH-OH) | 3.19 |

| H23 (CH₃) | 1.69 |

| H19, H17, H18 (CH, CH₂) | 1.03 - 1.77 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound.

Table 3.2.1: Major Mass Spectrometry Peaks (EI-B) [6]

| m/z | Relative Intensity |

| 136 | 99.99 |

| 93 | 99.15 |

| 107 | 91.67 |

| 121 | 89.69 |

| 81 | 60.39 |

Biological Activity and Metabolic Pathways

This compound is a metabolite that can be extracted from certain actinomycetes.[5] The bacterium Rhodococcus erythropolis DCL14 can utilize all stereoisomers of dihydrocarveol (B1210190) as its sole source of carbon and energy.[10] The metabolic degradation pathway in this organism has been studied and involves a series of enzymatic reactions. The process begins with the oxidation of dihydrocarveol to dihydrocarvone, which then enters a pathway involving a Baeyer-Villiger monooxygenase.[10]

Caption: Metabolic pathway of this compound in Rhodococcus erythropolis DCL14.[10]

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis: Catalytic Hydrogenation of (-)-Carvone

This compound can be synthesized by the reduction of the corresponding ketone, (-)-carvone.[2] Catalytic hydrogenation is a common method for this transformation.

Objective: To reduce the endocyclic double bond of (-)-Carvone to yield this compound.

Materials:

-

(-)-Carvone

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 5% or 10%) catalyst

-

Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known quantity of (-)-Carvone in ethanol. Add a catalytic amount of Pd/C (typically 1-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus. Maintain a positive pressure of hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material spot/peak.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified, if necessary, by column chromatography or distillation to yield pure this compound.

Analysis: GC-MS and NMR

Objective: To confirm the identity and purity of the synthesized this compound.

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Separation: The sample is vaporized and separated on a capillary column based on its boiling point and polarity. A typical temperature program might start at 50°C and ramp up to 250°C.

-

Detection & Analysis: As the compound elutes from the column, it is ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer. The resulting mass spectrum is compared to a library database for identification.[6]

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC).[8]

-

Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integrations. Compare the obtained spectra with literature data to confirm the structure and stereochemistry of this compound.[8][9]

Caption: General experimental workflow for synthesis and analysis of this compound.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11] It can cause skin irritation and serious eye irritation.[11]

-

Precautions for Safe Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[7][11] Avoid breathing vapors or mist.[12] Keep away from sources of ignition.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, impervious gloves, and tightly fitting safety goggles.[7][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12]

-

First Aid: In case of contact, wash skin with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the victim to fresh air.[7] Seek medical attention if irritation or other symptoms persist.[11]

Conclusion

This compound is a monoterpenoid with well-defined chemical and physical properties. Its characterization relies on standard spectroscopic techniques such as NMR and GC-MS. The understanding of its metabolic pathways, particularly in microorganisms, opens avenues for its biotechnological production and application. The provided protocols offer a foundational guide for its synthesis and analysis in a research setting. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. NP-MRD: Showing NP-Card for (1R,2R,4R)-Dihydrocarveol (NP0002778) [np-mrd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. This compound CAS#: 20549-47-7 [m.chemicalbook.com]

- 6. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. targetmol.com [targetmol.com]

- 8. bmse000533 (1R,2R,4R)-dihydrocarveol at BMRB [bmrb.io]

- 9. tandfonline.com [tandfonline.com]

- 10. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of (-)-Dihydrocarveol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of (-)-Dihydrocarveol, a monoterpenoid alcohol. The information is curated for professionals in research and drug development, presenting key data in an accessible format, outlining standard experimental methodologies for property determination, and visualizing relevant chemical and procedural workflows.

Core Physical and Chemical Properties

This compound is a naturally occurring compound found in essential oils like caraway and mint.[1] It exists as a mixture of stereoisomers, with the specific properties often depending on the isomeric composition.[2] The data presented below corresponds to this compound, often supplied as a mixture of its isomers.

Data Presentation: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [3][4][5][6] | |

| Molecular Weight | 154.25 g/mol | [2][3][4][5] | |

| CAS Number | 20549-47-7 | For this compound | [2][3][4][7][8] |

| 619-01-2 | For Dihydrocarveol (B1210190) (isomer unspecified) | ||

| 38049-26-2 | For (±)-Dihydrocarveol | [6][9] | |

| Appearance | Colorless to pale yellow clear liquid | [10] | |

| Odor | Minty, sweet-woody, spicy, with notes of caraway | Resembles spearmint | [11][12] |

| Boiling Point | 223-225 °C @ 760 mmHg | [6][7][11] | |

| 140-141 °C @ 50 mmHg | |||

| Melting Point | Not Available | The compound is a liquid at ambient temperatures. | [6][13] |

| Density / Specific Gravity | 0.926 g/mL @ 20 °C | [2][3][5] | |

| 0.921-0.926 g/mL @ 25 °C | [11] | ||

| Refractive Index | 1.476 - 1.479 @ 20 °C (n20/D) | [2][3][5] | |

| 1.477 - 1.487 @ 20 °C (n20/D) | |||

| Optical Rotation | [α]20/D -20° ± 1°, neat | For a mixture of isomers. | [2][3] |

| [α] -6.00 to -5.00 | Isomer unspecified. | ||

| Vapor Pressure | 0.1 mmHg @ 20 °C | ||

| 0.018 mmHg @ 25 °C (est.) | [7] | ||

| Flash Point | 90 °C (194 °F) - closed cup | [2][3][5] | |

| 83.89 °C (183 °F) - TCC | |||

| Solubility | Soluble in alcohol and fixed oils. | [13][14] | |

| Water: 426.5 mg/L @ 25 °C (est.) | Insoluble to slightly soluble in water. | [13][15] | |

| logP (o/w) | 2.9 - 3.2 | Indicates lipophilic nature. | [7][15] |

Experimental Protocols for Property Determination

While specific experimental records for the cited values are proprietary to the data sources, the following outlines the standard methodologies used in the industry for determining these key physical properties.

2.1 Purity and Isomeric Composition: Gas Chromatography (GC)

Gas chromatography is the primary technique for assessing the purity and determining the relative percentages of isomers in a this compound sample.[2][3]

-

Principle: The method separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[16]

-

Generalized Protocol:

-

Sample Preparation: A small, precise volume of the this compound sample is diluted in a volatile solvent (e.g., acetone (B3395972) or ethanol).

-

Injection: The diluted sample is injected into the GC inlet, where it is vaporized at a high temperature.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a capillary column.[8] The different isomers of dihydrocarveol travel through the column at different rates depending on their boiling points and interaction with the stationary phase, leading to separation.[2]

-

Detection: As each component exits the column, it is detected by a detector, commonly a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of the component.

-

Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The area under each peak is used to calculate the percentage of each isomer and any impurities present in the sample.[2]

-

2.2 Optical Rotation: Polarimetry

Optical rotation is a critical property for chiral molecules like this compound, defining its stereochemical identity. It is measured using a polarimeter.

-

Principle: Chiral substances rotate the plane of plane-polarized light.[14] The angle of this rotation is measured. A negative (-) sign indicates levorotatory rotation (counter-clockwise).[10]

-

Generalized Protocol:

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank, which is typically the empty sample tube for a neat liquid like this compound.[10]

-

Sample Loading: The polarimeter sample tube (of a known path length, e.g., 1 decimeter) is carefully filled with the neat liquid sample, ensuring no air bubbles are present.

-

Measurement: The tube is placed in the polarimeter. The measurement is taken at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589.3 nm).[6][10]

-

Data Recording: The observed angle of rotation (α) is recorded. For neat liquids, the specific rotation [α] is calculated by dividing the observed rotation by the path length (in dm) and the density (in g/mL).

-

2.3 Refractive Index: Abbe Refractometry

The refractive index is a fundamental physical constant used for substance identification and quality control.

-

Principle: This technique measures the extent to which light is bent, or refracted, when it passes from air into the liquid sample. It is based on the determination of the critical angle.[12]

-

Generalized Protocol:

-

Instrument Calibration: The prisms of the Abbe refractometer are cleaned, and the instrument is calibrated using a standard of known refractive index, such as distilled water.[4][12]

-

Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.[3]

-

Measurement: The prisms are closed to spread the liquid into a thin film. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The compensator is adjusted to remove any color fringes.[17]

-

Reading: The refractive index value is read directly from the instrument's scale at a controlled temperature.[17]

-

2.4 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

-

Principle: A liquid is heated until it boils, and the temperature of the vapor in equilibrium with the liquid is measured.[5][11]

-

Generalized Protocol (Micro Scale):

-

Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9]

-

Heating: The assembly is attached to a thermometer and heated gently in a Thiele tube or similar heating apparatus.[9][15]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid's vapor is filling it.[9][15]

-

Reading: The heat is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[15] It is crucial to also record the atmospheric pressure at the time of measurement.[11]

-

Mandatory Visualizations

3.1 Synthesis Workflow from Carvone

Dihydrocarveol is commonly prepared by the chemical reduction of carvone.[12] This workflow illustrates the general transformation.

Caption: Synthesis of this compound via reduction of (-)-Carvone.

3.2 Logical Relationship of Dihydrocarveol Isomers

Commercial this compound is often a mixture of multiple stereoisomers. This diagram shows the relationship between the main named isomers.

Caption: Relationship of the main isomers in a typical Dihydrocarveol mixture[2].

3.3 Experimental Workflow for Optical Rotation Measurement

This diagram outlines the sequential steps for determining the optical rotation of a liquid sample using a polarimeter.

Caption: Standard workflow for the determination of optical rotation.

References

- 1. quora.com [quora.com]

- 2. oshadhi.co.uk [oshadhi.co.uk]

- 3. 7.4. Measurement of The Refractive Index by Abbe Refractometer | PDF | Prism | Optics [scribd.com]

- 4. en.eeworld.com.cn [en.eeworld.com.cn]

- 5. chemconnections.org [chemconnections.org]

- 6. digicollections.net [digicollections.net]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. omicsonline.org [omicsonline.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. iiste.org [iiste.org]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. benchchem.com [benchchem.com]

- 17. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

Elucidation of the Structure of (-)-Dihydrocarveol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of (-)-dihydrocarveol (B1197605), a monoterpenoid alcohol of interest in various fields, including flavor, fragrance, and pharmaceutical research. The document details the spectroscopic data, experimental protocols, and logical framework used to determine its covalent structure and stereochemistry.

Spectroscopic Data Analysis

The structural framework of this compound was pieced together using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were utilized to establish the carbon skeleton and the connectivity of protons and carbons. The data presented below corresponds to the (1R,2R,4R)-dihydrocarveol stereoisomer, a major component of what is often referred to as this compound.[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (1R,2R,4R)-Dihydrocarveol in CDCl₃ [2]

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |

| 1 | 108.958 | - |

| 2 | 40.398 | 1.034, 1.725 |

| 3 | 44.518 | 1.034, 1.725 |

| 4 | 76.778 | 3.194 |

| 5 | 40.938 | 1.214, 2.010 |

| 6 | 33.618 | 1.214, 2.010 |

| 7 | 31.458 | 1.689 |

| 8 | 18.698 | 1.085 |

| 9 | 149.788 | - |

| 10 | 21.238 | 1.766 |

| 11 | - | 4.698 |

Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000533.[2]

¹H NMR: The proton spectrum shows characteristic signals for a methyl group on a cyclohexane (B81311) ring, protons adjacent to an alcohol, and signals for an isopropenyl group.

¹³C NMR: The carbon spectrum confirms the presence of ten carbon atoms, including signals for an alcohol-bearing carbon (δc ~77 ppm), two olefinic carbons of the isopropenyl group (δc ~110 and ~150 ppm), and a series of aliphatic carbons.

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the cyclohexane ring protons and the protons of the isopropenyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the isopropenyl group to the cyclohexane ring and identifying the positions of the methyl group and the hydroxyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data for Dihydrocarveol (B1210190)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M - CH₃]⁺ |

| 136 | High | [M - H₂O]⁺ |

| 121 | High | [M - H₂O - CH₃]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 81 | Moderate | [C₆H₉]⁺ |

The molecular ion peak at m/z 154 confirms the molecular formula C₁₀H₁₈O. The fragmentation pattern is characteristic of a cyclic alcohol, with a prominent peak for the loss of a water molecule (M-18) and subsequent loss of a methyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~3075 | =C-H stretch (alkene) |

| ~2930 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1050 | C-O stretch (secondary alcohol) |

| ~890 | =CH₂ bend (out-of-plane) |

The broad absorption around 3350 cm⁻¹ is indicative of the hydroxyl group. The peaks at ~3075 cm⁻¹ and ~1645 cm⁻¹ confirm the presence of the alkene in the isopropenyl group. The strong C-O stretch around 1050 cm⁻¹ is characteristic of a secondary alcohol.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

1D NMR Acquisition:

-

¹H NMR: Spectra are acquired on a 500 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Spectra are acquired on the same instrument at 125 MHz. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR Acquisition:

-

COSY: A gradient-enhanced COSY experiment is performed with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

-

HSQC: A phase-sensitive gradient-enhanced HSQC experiment is optimized for a one-bond ¹J(C,H) of 145 Hz.

-

HMBC: A gradient-enhanced HMBC experiment is optimized for long-range couplings of 8 Hz.

-

-

Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry Protocol (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. A suitable temperature program is employed to ensure good separation.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range scanned is typically m/z 40-400.

Infrared Spectroscopy Protocol (FT-IR)

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Stereochemical Elucidation

This compound has three stereocenters, leading to the possibility of eight stereoisomers. The determination of the specific stereochemistry of the naturally occurring (-)-isomer, (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol, requires advanced techniques.

Relative Stereochemistry (NOESY)

The relative configuration of the substituents on the cyclohexane ring can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons that are in close proximity. Key NOE correlations would be expected to differentiate between the various diastereomers (dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol). For the major isomer of this compound, the equatorial orientation of the methyl and isopropenyl groups and the axial orientation of the hydroxyl group can be confirmed by specific NOE cross-peaks.

Absolute Configuration (Modified Mosher's Method)

The absolute configuration of the chiral centers is most commonly determined by the modified Mosher's method.

-

Protocol:

-

The this compound is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form two diastereomeric esters.

-

The ¹H NMR spectra of both diastereomeric esters are recorded and meticulously assigned.

-

The chemical shift differences (Δδ = δS - δR) are calculated for the protons near the newly formed ester linkage.

-

-

Analysis: The sign of the Δδ values for protons on either side of the MTPA plane in the preferred conformation allows for the unambiguous assignment of the absolute configuration of the alcohol-bearing carbon. This, in conjunction with the relative stereochemistry from NOESY, allows for the assignment of all three stereocenters.

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Stereochemical Relationships of Dihydrocarveol Isomers

Caption: Stereochemical relationships between dihydrocarveol isomers.

References

A Technical Guide to the Natural Sources of (-)-Dihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the monoterpenoid (-)-Dihydrocarveol. The document details the primary plant and microbial sources, quantitative data on its occurrence, comprehensive experimental protocols for its extraction, isolation, and characterization, and a summary of its physicochemical properties. This information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of this compound

This compound is a naturally occurring monoterpenoid found in the essential oils of a variety of plants, most notably within the Mentha genus. It is also found in other aromatic plants and has been identified as a metabolite in some microorganisms.

Plant Sources

The primary plant sources of this compound are species of mint. It is a constituent of the essential oil of spearmint (Mentha spicata), peppermint (Mentha × piperita), and other Mentha species.[1][2] Caraway (Carum carvi) oil is another notable source.[3] The concentration of dihydrocarveol (B1210190) in these essential oils can vary significantly depending on the plant's chemotype, geographical origin, harvest time, and the specific cultivar.

Microbial Sources

Certain microorganisms are capable of producing this compound through biotransformation processes. For instance, strains of Streptomyces and Nocardia have been shown to convert (-)-carvone (B1668593) into this compound.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for the concentration of dihydrocarveol in the essential oils of various natural sources. It is important to note that these values can exhibit considerable variability.

| Natural Source | Plant Part | Extraction Method | Dihydrocarveol Content (%) | Reference |

| Mentha spicata (Spearmint) | Leaves | Not Specified | 1.7 ± 0.31 | [1] |

| Mentha spicata (Spearmint) | Aerial Parts | Hydro-distillation | 7.7 | |

| Mentha spicata | Leaves | Not Specified | 1.12 | |

| Mentha cardiaca | Leaves | Not Specified | Present (common component) | |

| Mentha species | Not Specified | Not Specified | 0 - 12.33 | |

| Scotch Spearmint | Not Specified | Not Specified | 0.26 |

Experimental Protocols

This section provides detailed methodologies for the extraction of essential oils rich in this compound, followed by protocols for its isolation, quantification, and characterization.

Extraction of Essential Oil from Mentha spicata

Objective: To extract the essential oil from the aerial parts of Mentha spicata using steam distillation.

Materials and Equipment:

-

Fresh or dried aerial parts of Mentha spicata

-

Steam distillation apparatus (including a boiler, distillation flask, condenser, and collecting vessel)

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

-

Amber glass vials for storage

Protocol:

-

Plant Material Preparation: If using fresh plant material, coarsely chop the aerial parts. If using dried material, it can be used as is or coarsely ground.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the distillation flask on a perforated grid above the water level.

-

Distillation: Heat the water in the boiler to generate steam, which is then passed through the plant material. The steam will volatilize the essential oils.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.

-

Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in a collecting vessel.

-

Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed amber glass vial at 4°C to protect it from light and heat.

Isolation of this compound using Column Chromatography

Objective: To isolate this compound from spearmint essential oil.

Materials and Equipment:

-

Spearmint essential oil

-

Silica (B1680970) gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Fraction collection tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp for visualization

-

Rotary evaporator

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve a known amount of spearmint essential oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elution: Begin elution with 100% n-hexane. The non-polar components, such as limonene, will elute first.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10 v/v). This will facilitate the elution of more polar compounds like carvone (B1668592) and dihydrocarveol.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp or by using a suitable staining agent.

-

Fraction Pooling: Combine the fractions that contain pure this compound, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in an essential oil sample.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Helium (carrier gas)

-

This compound standard

-

Essential oil sample

-

Hexane (solvent)

-

Autosampler vials

Protocol:

-

Sample and Standard Preparation: Prepare a stock solution of the this compound standard in hexane. Create a series of calibration standards by diluting the stock solution to different concentrations. Prepare the essential oil sample by diluting it in hexane.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

-

Analysis: Inject the prepared standards and the sample into the GC-MS system.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of the standard against its concentration. Use the calibration curve to determine the concentration of this compound in the essential oil sample.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [3][4] |

| Molecular Weight | 154.25 g/mol | [5] |

| Appearance | Colorless liquid | [3] |

| Odor | Anise and green | [3] |

| Boiling Point | 224-225 °C | [6] |

| Density | 0.926 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.476 | [4] |

| Specific Rotation | [α]20/D -20±1°, neat | [4] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [2] |

Biosynthesis and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of related monoterpenes in Mentha species and a general workflow for the extraction and analysis of this compound.

Caption: Biosynthesis of this compound from Geranyl Diphosphate.

Caption: Experimental workflow for extraction and analysis.

References

- 1. Isolation of Three Components from Spearmint Oil: An Exercise in Column and Thin-Layer Chromatography. | Semantic Scholar [semanticscholar.org]

- 2. echemi.com [echemi.com]

- 3. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]

- 4. This compound | 20549-47-7 [chemicalbook.com]

- 5. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zhishangchem.com [zhishangchem.com]

A Technical Guide to the Biosynthesis of (-)-Dihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the biosynthetic pathway of (-)-dihydrocarveol (B1197605), a monoterpenoid of interest for its sensory properties and potential applications in various industries. This guide outlines the core enzymatic steps, presents quantitative data on key enzymes, details relevant experimental protocols, and provides a visual representation of the pathway.

Introduction to this compound

This compound is a naturally occurring monoterpenoid found in the essential oils of various plants, notably those of the Mentha genus (mints). It is a significant contributor to the characteristic aroma and flavor of certain mint species. As a chiral molecule, its specific stereoisomers possess distinct biological activities and sensory profiles, making the understanding of its stereospecific biosynthesis crucial for applications in the flavor, fragrance, and pharmaceutical industries.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in plants such as peppermint (Mentha x piperita) begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The pathway involves a series of enzymatic reactions, including cyclization, hydroxylation, and reduction steps, to yield the final product.

The key steps are as follows:

-

Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (-)-limonene (B1674923) synthase, which catalyzes the cyclization of GPP to form (-)-limonene. This is a critical step that establishes the p-menthane (B155814) skeleton of this class of monoterpenes[1][2].

-

Hydroxylation of (-)-Limonene: The newly formed (-)-limonene undergoes regiospecific hydroxylation at the C3 position, a reaction catalyzed by the cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase. This step introduces a hydroxyl group, yielding (-)-trans-isopiperitenol[3][4].

-

Oxidation of (-)-trans-Isopiperitenol (B1216475): The allylic alcohol, (-)-trans-isopiperitenol, is then oxidized to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone (B1197589). This reaction is catalyzed by the NAD-dependent enzyme, (-)-trans-isopiperitenol dehydrogenase[5][6][7].

-

Reduction of (-)-Isopiperitenone: The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase, an NADPH-dependent enzyme, to produce (+)-cis-isopulegone[8][9].

-

Isomerization to (+)-Pulegone: (+)-cis-Isopulegone is then isomerized to (+)-pulegone by the enzyme (+)-cis-isopulegone isomerase.

-

Reduction to (-)-Menthone: The exocyclic double bond of (+)-pulegone is reduced by pulegone (B1678340) reductase to yield (-)-menthone.

-

Formation of (-)-Carvone (B1668593) (Branch Point): While the main pathway in peppermint leads to menthol, a branch point can lead to the formation of carvone (B1668592). In spearmint, a related series of reactions involving limonene-6-hydroxylase leads to (-)-carvone. For the purpose of this compound biosynthesis, (-)-carvone is a key intermediate.

-

Reduction of (-)-Carvone: The final step in the formation of this compound is the reduction of the carbonyl group of (-)-carvone. This reaction is catalyzed by a carvone reductase , which reduces the ketone to a secondary alcohol, yielding this compound[1][10].

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of intermediates leading to this compound.

| Enzyme | Substrate | K | k | Optimal pH | Cofactor | Source Organism |

| (-)-Limonene Synthase | Geranyl Diphosphate | 1.8 | - | 6.7 | Mn2+ or Mg2+ | Mentha x piperita |

| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | Mentha x piperita |

| (+)-Pulegone Reductase | (+)-Pulegone | - | - | - | NADPH | Mentha x piperita |

| Menthone Reductase | (-)-Menthone | 3.0 | 0.6 | Neutral | NADPH | Mentha x piperita |

Note: Data for all enzymes in the pathway, particularly carvone reductase from a plant source, is not fully available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Recombinant Terpene Synthases

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequence of the target terpene synthase (e.g., limonene (B3431351) synthase, carvone reductase) is amplified from a cDNA library of the source organism (e.g., Mentha species) and cloned into an appropriate expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD

600reaches 0.6-0.8. -

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

-

Purification:

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM).

-

Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Assess protein purity by SDS-PAGE and concentration by a Bradford assay or measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

-

In Vitro Enzyme Assays

Objective: To determine the activity and product profile of a terpene synthase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a glass vial containing:

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl

2, 10% glycerol, 5 mM DTT). -

Substrate: Geranyl diphosphate (GPP) at a desired concentration (e.g., 10-100 µM).

-

Purified enzyme (e.g., 1-5 µg).

-

-

Overlay: Gently overlay the aqueous reaction mixture with an organic solvent (e.g., 200 µL of n-hexane or pentane) to trap the volatile terpene products.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by vortexing to mix the aqueous and organic layers, which denatures the enzyme and extracts the products into the organic phase.

-

Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.

Objective: To measure the activity of NAD(P)H-dependent dehydrogenases or reductases (e.g., isopiperitenol (B1207519) dehydrogenase, isopiperitenone (B1196671) reductase, carvone reductase).

Protocol:

-

Reaction Principle: The activity is monitored by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+ or the reduction of NAD(P)+ to NAD(P)H.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Assay buffer (e.g., 100 mM Tris-HCl at the optimal pH for the enzyme).

-

Substrate (e.g., (-)-trans-isopiperitenol for the dehydrogenase, or (-)-carvone for the reductase) at a saturating concentration.

-

Cofactor: NAD+ for dehydrogenases or NADPH for reductases (e.g., 0.2-1 mM).

-

-

Initiation and Measurement:

-

Pre-incubate the mixture at the optimal temperature.

-

Initiate the reaction by adding the purified enzyme.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H (6.22 mM-1 cm-1).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monoterpenes

Objective: To separate, identify, and quantify monoterpene products from enzyme assays or plant extracts.

Protocol:

-

Sample Preparation: The organic solvent extract from the enzyme assay or a plant essential oil extract is directly injected or diluted with a suitable solvent (e.g., hexane) if necessary. An internal standard (e.g., n-nonane or isobutylbenzene) can be added for quantitative analysis.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to ~250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase to 150-240°C at a rate of 3-10°C/minute.

-

Final hold: 5-10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source and Quadrupole Temperature: Typically set around 230°C and 150°C, respectively.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of each compound is determined by integrating the peak area and comparing it to the peak area of the internal standard or by using a calibration curve of authentic standards.

-

Pathway Visualization

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound from geranyl diphosphate.

References

- 1. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]

- 3. Menthol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DBGET Search Result: KEGG (-)-carvone [kegg.jp]

- 9. Monoterpene composition of essential oil from peppermint (Mentha x piperita L.) with regard to leaf position using solid-phase microextraction and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carvone reductase - Wikipedia [en.wikipedia.org]

The Biological Activities of (-)-Dihydrocarveol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. With the chemical formula C₁₀H₁₈O, it exists as one of several stereoisomers of dihydrocarveol (B1210190). This technical guide provides an in-depth analysis of the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and insecticidal properties, as well as its role as a transient receptor potential vanilloid 3 (TRPV3) agonist. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and provides visual representations of associated signaling pathways and experimental workflows.

Core Biological Activities

This compound exhibits a range of biological effects that are of significant interest to the scientific and drug development communities. These activities are summarized below, with quantitative data presented for comparative analysis.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microbial pathogens are not extensively reported in the currently available literature, its structural analogs and essential oils containing it have demonstrated notable antimicrobial effects. Further research is required to determine the precise MICs of the isolated this compound against various bacterial and fungal strains.

Anti-inflammatory Activity

Insecticidal Activity

The insecticidal properties of essential oils containing dihydrocarveol have been documented. However, specific lethal concentration (LC50) values for isolated this compound against various insect pests are not widely reported.

TRPV3 Agonist Activity

This compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermosensitive ion channel predominantly expressed in the skin and neural tissues. This interaction is a key aspect of its biological activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of Dihydrocarveol and related compounds.

Table 1: TRPV3 Agonist Activity of Dihydrocarveol

| Compound | Assay System | EC50 (µM) | Reference |

| Dihydrocarveol | Murine TRPV3 expressed in HEK293 cells | 2570 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3][4][5][6]

1. Preparation of Materials:

- Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

- Microorganism: A standardized inoculum of the test bacterium or fungus (e.g., adjusted to 0.5 McFarland standard).

- Growth medium: Appropriate sterile liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- 96-well microtiter plates.

- Positive control (growth control, no compound) and negative control (sterility control, no inoculum).

- Reference antibiotic.

2. Procedure:

- Serially dilute the stock solution of this compound across the wells of the microtiter plate using the growth medium to achieve a range of concentrations.

- Add the standardized microbial inoculum to each well (except the negative control).

- Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. Workflow Diagram:

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[7][8][9][10]

1. Animals:

- Male Wistar or Sprague-Dawley rats (150-200 g).

- Animals are housed under standard laboratory conditions with free access to food and water.

2. Procedure:

- Administer this compound (at various doses) or a vehicle control to different groups of rats, typically via oral or intraperitoneal injection.

- A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

- After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

- Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

3. Calculation:

- Percentage Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

- Where ΔV is the change in paw volume.

4. Experimental Workflow Diagram:

Insecticidal Assay: Larvicidal Bioassay against Aedes aegypti

This bioassay determines the lethal concentration of a compound against mosquito larvae.[11][12][13][14]

1. Materials:

- Test compound: this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to prepare a stock solution.

- Aedes aegypti larvae (typically late 3rd or early 4th instar).

- Dechlorinated water.

- Beakers or cups for testing.

2. Procedure:

- Prepare a series of dilutions of the this compound stock solution in water to obtain a range of test concentrations.

- Place a known number of larvae (e.g., 20-25) into each beaker containing the test solution.

- A control group with the solvent and water but no test compound is also included.

- Maintain the beakers at a constant temperature (e.g., 25-28°C).

- Record the number of dead larvae after a specified time period (e.g., 24 and 48 hours).

- Calculate the percentage mortality for each concentration.

- Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

3. Calculation:

- Percentage Mortality = (Number of dead larvae / Total number of larvae) x 100

4. Larvicidal Bioassay Workflow Diagram:

Signaling Pathway

This compound and the TRPV3 Signaling Pathway

This compound acts as an agonist for the TRPV3 channel. Activation of TRPV3 leads to an influx of cations, primarily Ca²⁺, which in turn can modulate downstream signaling pathways. One such proposed pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Phosphoinositide 3-kinase (PI3K) pathway and subsequently influencing the activity of the transcription factor Nuclear Factor-kappa B (NF-κB). This pathway highlights a potential mechanism through which this compound may exert its effects on cellular processes, including inflammation and cell proliferation.

Conclusion

This compound is a monoterpenoid with a diverse range of biological activities that warrant further investigation. Its role as a TRPV3 agonist provides a molecular basis for some of its observed effects. While preliminary studies on its antimicrobial, anti-inflammatory, and insecticidal properties are promising, there is a clear need for more comprehensive quantitative data from studies using the isolated compound. The detailed experimental protocols and signaling pathway information provided in this guide serve as a foundation for future research aimed at fully elucidating the therapeutic and practical potential of this compound. Researchers and drug development professionals are encouraged to utilize this information to design and execute studies that will contribute to a more complete understanding of this intriguing natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. protocols.io [protocols.io]

- 5. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 12. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dipterajournal.com [dipterajournal.com]

- 14. iris.who.int [iris.who.int]

(-)-Dihydrocarveol (CAS: 20549-47-7): A Comprehensive Technical Guide

This technical guide provides an in-depth overview of (-)-Dihydrocarveol (CAS number 20549-47-7), a naturally occurring monoterpenoid alcohol. The information is tailored for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory and sensory receptor modulation effects.

Core Chemical and Physical Data

This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1] It is a specific stereoisomer of dihydrocarveol, characterized by a (1R,2R,5R) configuration.[1] This stereochemistry is crucial for its distinct biological activities and physical properties.

| Property | Value | Reference |

| CAS Number | 20549-47-7 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| IUPAC Name | (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1] |

| Synonyms | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Anise and green | [3] |

| Density | 0.926 g/mL at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.476 | [2][4] |

| Optical Activity ([α]20/D) | -20° ± 1° (neat) | [2][4] |

| Flash Point | 90 °C (closed cup) | [2][4] |

| Boiling Point | 224-225 °C | [5] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(=C)C | [1] |

| InChI | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | [1] |

Synthesis and Spectroscopic Analysis

The primary route for the synthesis of this compound is through the reduction of the corresponding ketone, (-)-carvone (B1668593).

Experimental Protocol: Synthesis via Reduction of (-)-Carvone

Objective: To synthesize this compound by the reduction of (-)-carvone using sodium borohydride (B1222165).

Materials:

-

(-)-Carvone

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve (-)-carvone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and concentrate them to yield pure this compound.

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Characteristic peaks for the methyl, isopropenyl, and hydroxyl protons, along with the cyclohexyl ring protons. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the ten carbon atoms, including the hydroxyl-bearing carbon, the carbons of the isopropenyl group, the methyl group, and the cyclohexyl ring. |

| FTIR (neat) | A broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C bonds. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 154, and fragmentation patterns characteristic of a monoterpenoid alcohol. |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with anti-inflammatory and sensory modulation being the most prominent.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties.[6] A common mechanism for anti-inflammatory action involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators.

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical signaling cascade for the anti-inflammatory action of this compound.

TRPV3 Agonist Activity

This compound is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermo-sensitive ion channel found in the skin.[6] Activation of TRPV3 is associated with the sensation of warmth and can also play a role in pain and itch signaling.

Experimental Workflow for Assessing TRPV3 Agonist Activity

Caption: Workflow for determining the TRPV3 agonist activity of this compound.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Animals: Male Wistar rats (180-220 g).

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (B1671933) (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Group animals and administer this compound (at various doses), the vehicle, or indomethacin orally.

-

One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the in vitro anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM medium supplemented with 10% FBS and antibiotics

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate laboratory safety precautions.[7] It is recommended to use personal protective equipment, including gloves and safety glasses.[7] While comprehensive toxicity data is limited, it is advised to avoid inhalation of vapors and contact with skin and eyes.[7]

Conclusion

This compound is a monoterpenoid with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure and stereochemistry provide a basis for its distinct biological activities, particularly its anti-inflammatory effects and its ability to modulate sensory receptors like TRPV3. The experimental protocols and workflows detailed in this guide offer a framework for the consistent and reproducible investigation of this promising natural compound. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

References

An In-depth Technical Guide to (-)-Dihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including mint and caraway. With a molecular weight of 154.25 g/mol , this chiral molecule is recognized for its pleasant aroma and is utilized in the fragrance and flavor industries. Beyond its sensory characteristics, this compound has garnered scientific interest for its diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and relevant experimental protocols for the analysis of this compound. Furthermore, it delves into the potential signaling pathways modulated by this compound, offering insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its identification and handling in a laboratory setting.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 154.25 g/mol | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| CAS Number | 20549-47-7 | |

| Synonyms | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol | |

| Density | 0.926 g/mL at 20 °C | |

| Boiling Point | 224-225 °C | |

| Refractive Index | n20/D 1.476 | |

| Flash Point | 90 °C | |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | |

| Vapor Pressure | 0.1 mm Hg at 20 °C |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak for this compound appears at m/z 154, corresponding to its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information for differentiating between the various dihydrocarveol (B1210190) stereoisomers.

-

¹³C NMR: The carbon NMR spectrum shows characteristic chemical shifts that allow for unambiguous identification. Key resonances include a quaternary carbon of the isopropenyl double bond, the carbinol carbon bearing the hydroxyl group, and the terminal methylene (B1212753) carbon of the isopropenyl group.

-

-